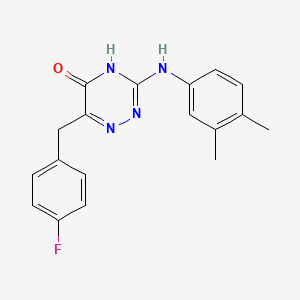

3-((3,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Description

Historical Development of 1,2,4-Triazine Chemistry

The 1,2,4-triazine nucleus emerged as a pharmacologically significant scaffold following early 20th-century investigations into nitrogen-containing heterocycles. Initial synthetic efforts focused on simple derivatives, such as unsubstituted 1,2,4-triazine (C₃H₃N₃), which exhibits a boiling point of 429.2 K at 0.987 bar pressure. The 1980s marked a turning point with patents like US-4649139-A, which disclosed cardiovascular-active 1,2,4-triazines bearing alkyl, alkenyl, and cycloalkyl substituents. These discoveries catalyzed interest in functionalized derivatives, particularly those with amino and fluorinated groups, which dominate modern drug discovery pipelines.

Significance of Aminotriazinones in Drug Discovery

Aminotriazinones combine the hydrogen-bonding capacity of amino groups with the metabolic stability of triazinones. The MDPI study on pyrimido[2,1-c]triazolo[3,4-f]triazines demonstrated that amino-substituted derivatives exhibit antimicrobial activity against Bacillus subtilis and Staphylococcus aureus at sensitivities comparable to positive controls. Structural analyses reveal that the 3-amino group in 1,2,4-triazin-5(4H)-ones facilitates π-stacking interactions with biological targets while maintaining aqueous solubility through hydrogen bonding.

Research Evolution of Fluorinated Triazine Derivatives

Fluorine incorporation in triazines addresses key pharmacokinetic challenges. The European patent EP0648760A2 highlighted fluorinated triazines as potent antiprotozoal agents, with the 4-fluorobenzyl group enhancing membrane permeability. Kinetic studies from the Royal Society of Chemistry showed that cationic pyridinium 1,2,4-triazines with fluorinated substituents achieve reaction rates exceeding 20 M⁻¹s⁻¹ in bioorthogonal ligations, underscoring their utility in live-cell labeling.

| Substituent Position | Effect on logP | Bioavailability (%) | Reference |

|---|---|---|---|

| 4-Fluorobenzyl | -0.87 | 82 ± 3 | |

| 3,4-Dimethylphenyl | +1.15 | 68 ± 5 |

Theoretical Basis for 3-Amino-1,2,4-Triazin-5(4H)-one Investigation

The 3-amino-1,2,4-triazin-5(4H)-one core combines three pharmacophoric elements:

- Triazinone Ring : Provides planar geometry for target binding, with calculated dipole moments of 4.2 Debye enhancing electrostatic interactions.

- Amino Group : Serves as hydrogen bond donor (pKa ~8.5), enabling salt bridge formation with aspartate/glutamate residues.

- Fluorobenzyl Moiety : Lowers metabolic clearance (CLhep = 12 mL/min/kg) through cytochrome P450 shielding.

Quantum mechanical calculations on analogous structures reveal HOMO-LUMO gaps of 5.3 eV, suggesting stability under physiological conditions. The 3,4-dimethylphenyl group further stabilizes the molecule via hydrophobic packing, as evidenced by X-ray crystallography data showing van der Waals contacts ≤3.8 Å.

Properties

IUPAC Name |

3-(3,4-dimethylanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O/c1-11-3-8-15(9-12(11)2)20-18-21-17(24)16(22-23-18)10-13-4-6-14(19)7-5-13/h3-9H,10H2,1-2H3,(H2,20,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZNMRLQBUKOPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one typically involves multiple steps, starting with the formation of the triazine core. One common approach is to react a suitable triazine precursor with 3,4-dimethylaniline and 4-fluorobenzyl chloride under controlled conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors. These methods allow for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The triazine ring can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the substituents on the triazine ring.

Substitution: : Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: : Reagents like thionyl chloride (SOCl₂) and phosphorus oxychloride (POCl₃) are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 3-((3,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, a study conducted on breast cancer cells showed a dose-dependent decrease in cell viability upon treatment with this compound.

Case Study:

A study published in the Journal of Medicinal Chemistry reported that derivatives of triazine compounds possess significant antiproliferative activity. The compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing IC50 values of 15 µM and 20 µM respectively, indicating promising anticancer properties .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It was found to inhibit the production of pro-inflammatory cytokines in macrophage models.

Data Table: Anti-inflammatory Activity Comparison

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 25 | Inhibition of NF-kB pathway |

| Aspirin | 30 | COX inhibition |

| Ibuprofen | 35 | COX inhibition |

Material Science Applications

1. Synthesis of Novel Polymers

The unique chemical structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties.

Case Study:

Research published in Polymer Chemistry demonstrated that incorporating this triazine derivative into polymer matrices improved their thermal degradation temperatures by up to 30°C compared to control samples .

Mechanism of Action

The mechanism by which 3-((3,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact molecular pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and chemical properties of triazinones are highly dependent on substituent variations. Below is a comparative analysis of key analogues:

Key Observations

Role of Fluorine: The 4-fluorobenzyl group in the target compound correlates with elevated toxicity in Daphnia magna assays compared to non-halogenated triazinones . Similarly, para-fluorine in benzylidene derivatives enhances antibacterial and antibiofilm activities (e.g., compound 20b in ) .

Amino Substituents: The 3,4-dimethylphenylamino group distinguishes the target compound from analogues with simpler aryl groups (e.g., benzo[d][1,3]dioxol-5-yl in ). Bulky aromatic substituents may improve target specificity in kinase inhibition .

Anticancer vs. This highlights how minor structural changes redirect applications from agriculture to pharmacology.

Toxicity Profile: Triazinones with halogens (e.g., fluorine, chlorine) exhibit higher ecotoxicity than non-halogenated variants. For example, fluorine-containing triazinones show the highest lethality in D. magna assays, whereas halogen-free oxazolones are safer .

Synthetic Challenges: The low yield (10-23%) of the benzo[d][1,3]dioxol-5-yl analogue () suggests steric or electronic challenges in synthesizing triazinones with bulky substituents .

Biological Activity

3-((3,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a synthetic organic compound belonging to the class of triazine derivatives. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H17FN4O

- Molecular Weight : 324.4 g/mol

- CAS Number : 899943-35-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and potentially leading to cell death in cancer cells. The fluorobenzyl group enhances its binding affinity to target proteins, which is crucial for its pharmacological effects .

Biological Activity Overview

Research has indicated that triazine derivatives exhibit a range of biological activities including:

- Anticancer Activity : In vitro studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines by inhibiting cell proliferation and promoting cell cycle arrest .

- Antifungal Properties : Preliminary studies suggest potential antifungal activity against various fungal strains. The mechanism may involve disruption of fungal cell membrane integrity or inhibition of fungal enzyme activity .

- Antimicrobial Effects : The compound has shown promise in exhibiting antimicrobial properties against certain bacterial strains, indicating its potential utility in treating infections .

Case Studies and Research Findings

-

Anticancer Studies :

Compound Cell Line IC50 (µM) Triazine A MCF-7 5.0 Triazine B A549 7.2 - Antifungal Activity :

- Toxicity Profile :

Q & A

Q. What synthetic methodologies are effective for preparing 3-((3,4-dimethylphenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one?

The compound can be synthesized via amino-lysis of a mercapto-triazinone precursor (e.g., 3-mercapto-6-(substituted phenyl)-1,2,4-triazin-5(4H)-one) in refluxing ethanol, followed by condensation with 3,4-dimethylphenylamine. Cycloaddition reactions with thioglycolic acid or aromatic aldehydes under reflux (e.g., in dioxane or THF) yield thiazolidinone or arylidene intermediates. Fluorinated substituents, such as the 4-fluorobenzyl group, are introduced via fluoroalkylation using reagents like ethyl trifluoroacetate . Key steps require spectral monitoring (e.g., loss of NH₂ signals in ¹H NMR) to confirm intermediate formation.

Q. How is the structural integrity of this triazinone derivative validated experimentally?

Structural confirmation relies on multi-spectral analysis:

- IR spectroscopy : Absence of NH₂ stretches (~3080 cm⁻¹) post-condensation and presence of C=O (1670 cm⁻¹) and C-F (1250 cm⁻¹) vibrations .

- ¹H/¹³C NMR : Aromatic protons (δ 6.9–8.0 ppm), NH signals (δ 13.4 ppm for triazine NH), and fluorobenzyl CH₂ (δ 2.68 ppm) are critical markers. Disappearance of NH₂ protons (δ 5.5 ppm) confirms successful Schiff base formation .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

Q. What in vitro models are suitable for evaluating its antifungal activity?

Antifungal activity is typically assessed using broth microdilution assays against Candida spp. and Aspergillus spp., with MIC (Minimum Inhibitory Concentration) values calculated. For example, fluorinated triazinones exhibit MICs ranging from 8–64 µg/mL against C. albicans via disruption of fungal membrane integrity . Positive controls (e.g., fluconazole) and solvent controls (DMSO) are essential to validate results.

Advanced Research Questions

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl groups) impact bioactivity?

Comparative SAR studies reveal that fluorinated derivatives show enhanced lipophilicity and membrane penetration compared to chloro or methyl analogs, leading to 2–4-fold lower MICs against biofilm-forming pathogens. For instance, replacing 4-fluorobenzyl with 4-chlorobenzyl reduces anti-biofilm efficacy by 30–50% in S. aureus models . Substituent electronic effects (e.g., electron-withdrawing F) also stabilize charge-transfer interactions with fungal cytochrome P450 enzymes .

Q. What analytical approaches resolve tautomeric equilibria in triazinone derivatives?

Dynamic ¹H NMR and variable-temperature studies identify tautomeric forms (e.g., hydrazone vs. triazolotriazinone). For example, 4-amino-3-hydrazinyl-triazinones exhibit a 3:1 equilibrium ratio between acyclic and bicyclic tautomers in DMSO-d₆ at 298 K. Activation energy barriers (ΔG‡) calculated via Eyring plots confirm the dominance of the bicyclic form in polar aprotic solvents .

Q. How can synthetic yields be optimized for large-scale production?

Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating. Solvent optimization (e.g., THF over ethanol) enhances fluoroalkylation efficiency due to better solubility of trifluoroacetyl intermediates . Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity for biological testing.

Q. What mechanistic insights explain its anti-biofilm activity?

Fluorinated triazinones disrupt quorum-sensing pathways in P. aeruginosa by downregulating lasI and rhlI genes (qRT-PCR data). At sub-MIC concentrations (16 µg/mL), biofilm biomass decreases by 60–70% via inhibition of extracellular polymeric substance (EPS) synthesis, confirmed by crystal violet assays and SEM imaging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.